molecular formula C23H29F3O6 B593239 5-trans Fluprostenol CAS No. 57968-83-9

5-trans Fluprostenol

Cat. No. B593239
CAS RN: 57968-83-9
M. Wt: 458.5
InChI Key: WWSWYXNVCBLWNZ-BDFMIYKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-trans Fluprostenol is an impurity that is routinely found in bulk preparations of fluprostenol in amounts ranging from 1-3% . It is a potential impurity in commercial preparations of the FP receptor agonist fluprostenol .


Synthesis Analysis

A unified synthesis of prostaglandins, including fluprostenol, has been reported. This synthesis was guided by biocatalytic retrosynthesis and was completed in 11–12 steps from a bicyclic ketone .


Molecular Structure Analysis

The molecular formula of 5-trans Fluprostenol is C23H29F3O6 . The structure of 5-trans Fluprostenol includes a cyclopentyl ring with two hydroxyl groups, a butenyl group with a hydroxyl group and a phenoxy group with a trifluoromethyl group .


Chemical Reactions Analysis

The transformation from fluprostenol to travoprost was accomplished in 68% yield using 2-iodopropane and Cs2CO3 in a mixed solvent of DCM and DMF .


Physical And Chemical Properties Analysis

5-trans Fluprostenol has a molecular weight of 458.5 g/mol . It is soluble in DMF, DMSO, and Ethanol .

Scientific Research Applications

Prostaglandin Synthesis

5-trans Fluprostenol is a potential impurity in commercial preparations of fluprostenol . It plays a crucial role in the synthesis of prostaglandins (PGs), hormone-like lipid compounds often found in animals and human beings . The development of efficient and stereoselective synthesis of PGs is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .

Biocatalysis

Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. 5-trans Fluprostenol is used in biocatalytic retrosynthesis, a process that uses enzymes to generate complex molecules .

Veterinary Medicine

Prostaglandins, including 5-trans Fluprostenol, have been developed as veterinary drugs . They are used to treat a variety of conditions in animals, including reproductive disorders.

Ophthalmology

Some prostaglandins, synthesized using 5-trans Fluprostenol, are used as antiglaucoma drugs . They work by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.

Lactone Research

Lactones play a significant role in the field of prostaglandins. 5-trans Fluprostenol is used in the synthesis of lactones to gain a better understanding of their metabolic role and to study their applications as a replacement for the C-1 esters .

Pharmaceutical Industry

The pharmaceutical industry uses 5-trans Fluprostenol in the synthesis of various drugs. Its unique chemical structure and valuable medicinal applications make it an important compound in drug development .

Safety And Hazards

5-trans Fluprostenol is a potential impurity in commercial preparations of the FP receptor agonist fluprostenol . It is not intended for human or veterinary use . The safety data sheet indicates that it is highly flammable and causes serious eye irritation .

Future Directions

The development of efficient and stereoselective synthesis of prostaglandins, including fluprostenol, is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . The development of new strategies for therapy and resistance reversal are urgently needed .

properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-BDFMIYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-trans Fluprostenol

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